2-Ethyl-1,3-thiazole-5-carbonitrile
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Overview
Description
2-Ethyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique structural characteristics and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with carbon disulfide and chloroacetonitrile, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted thiazoles, amines, and sulfoxides, which can be further utilized in different applications .
Scientific Research Applications
2-Ethyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
- 2-Methyl-1,3-thiazole-5-carbonitrile
- 2-Phenyl-1,3-thiazole-5-carbonitrile
- 2-Amino-1,3-thiazole-5-carbonitrile
Comparison: 2-Ethyl-1,3-thiazole-5-carbonitrile is unique due to its ethyl substituent, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C6H6N2S |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-ethyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3 |
InChI Key |
UUEHHXMBMHVXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(S1)C#N |
Origin of Product |
United States |
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